3-Methylitaconate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylitaconate can be synthesized through the isomerization of itaconate. The enzyme methylitaconate delta-isomerase catalyzes the reversible conversion of this compound to 2,3-dimethylmaleate. This reaction occurs under specific conditions, typically involving the presence of the enzyme and suitable substrates .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes. Certain bacteria, such as Eubacterium barkeri, are capable of producing this compound through the nicotinate fermentation pathway. The gene encoding the enzyme responsible for this conversion can be cloned and expressed in Escherichia coli, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylitaconate undergoes various chemical reactions, including:
Isomerization: Conversion to 2,3-dimethylmaleate catalyzed by methylitaconate delta-isomerase.
Oxidation and Reduction: Potential reactions involving changes in the oxidation state of the compound.
Common Reagents and Conditions:
Enzymes: Methylitaconate delta-isomerase for isomerization reactions.
Oxidizing and Reducing Agents: Specific reagents used for oxidation and reduction reactions, depending on the desired outcome.
Major Products:
2,3-Dimethylmaleate: A significant product formed from the isomerization of this compound.
Scientific Research Applications
3-Methylitaconate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating immune responses and inflammation
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylitaconate involves its role as an intermediate in the tricarboxylic acid cycle. It can influence various biochemical pathways by acting on specific enzymes and molecular targets. For example, it can modify cysteine sites on functional substrate proteins, affecting processes such as signal transduction, transcription, and cell death .
Comparison with Similar Compounds
Itaconate: A precursor to 3-methylitaconate, involved in similar biochemical pathways.
Citraconate: Another isomer of itaconate with distinct chemical properties.
Dimethylmaleate: A product of the isomerization of this compound
Uniqueness: Its ability to undergo isomerization and participate in metabolic pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2E)-2-ethylidenebutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSMWHGLCNBZSO-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CC(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347631 | |
Record name | (E)-Ethylidenesuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-66-9, 144368-21-8 | |
Record name | 3-Methylitaconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Ethylidenesuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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